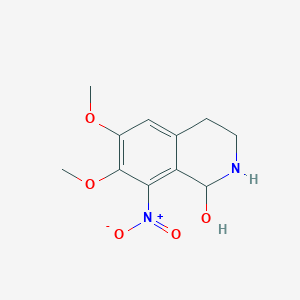
L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-seryl-L-seryl-L-seryl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-seryl-L-seryl-L-seryl-L-serine is a complex peptide compound It is composed of multiple amino acids linked together, including serine, ornithine, and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-seryl-L-seryl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated by a coupling reagent.
Cleavage: Removal of the peptide from the resin and deprotection of side chains.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-seryl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in peptide synthesis.
Major Products
The major products formed from these reactions include peptides with modified amino acid sequences or altered disulfide bond patterns.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-seryl-L-seryl-L-seryl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-seryl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their conformation or function. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
L-Seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-seryl-L-seryl-L-seryl-L-serine can be compared with other similar peptide compounds, such as:
- Glycyl-L-seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
- Glycylglycyl-L-seryl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
These compounds share similar amino acid sequences but differ in the specific residues and their arrangement
Eigenschaften
CAS-Nummer |
919282-55-6 |
|---|---|
Molekularformel |
C27H49N11O15S |
Molekulargewicht |
799.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H49N11O15S/c28-11(4-39)19(45)33-13(5-40)21(47)32-12(2-1-3-31-27(29)30)20(46)38-18(10-54)25(51)36-15(7-42)23(49)34-14(6-41)22(48)35-16(8-43)24(50)37-17(9-44)26(52)53/h11-18,39-44,54H,1-10,28H2,(H,32,47)(H,33,45)(H,34,49)(H,35,48)(H,36,51)(H,37,50)(H,38,46)(H,52,53)(H4,29,30,31)/t11-,12-,13-,14-,15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
WNZOHYPAYCMDFM-BPSYLLEZSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


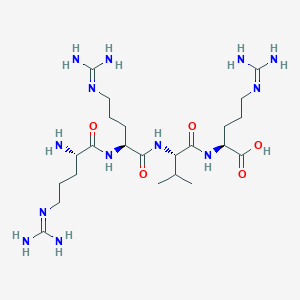
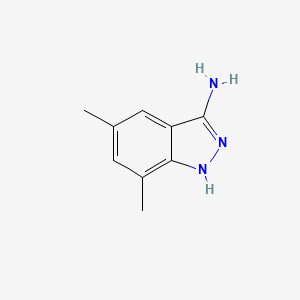
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
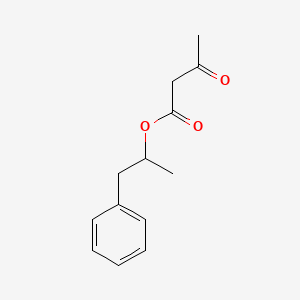
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
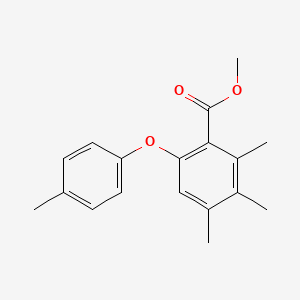
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
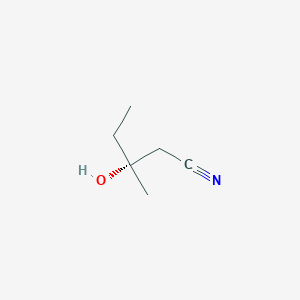
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
